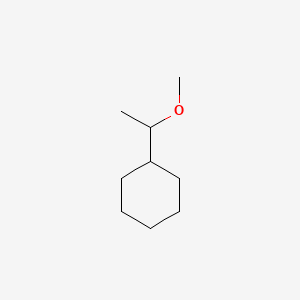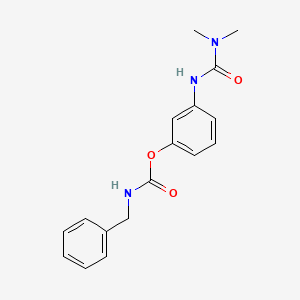
m-(3,3-Dimethylureido)phenyl benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-(p-hydroxyphenyl)urea benzylcarbamate is a chemical compound with the molecular formula C17H19N3O3 and a molecular weight of 313.35 g/mol It is known for its unique structure, which includes a urea derivative and a benzylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(p-hydroxyphenyl)urea benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The benzylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
1,1-Dimethyl-3-(p-hydroxyphenyl)urea benzylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(p-hydroxyphenyl)urea benzylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-3-(p-hydroxyphenyl)urea: Lacks the benzylcarbamate group, which may affect its reactivity and applications.
Benzylcarbamate derivatives: These compounds share the benzylcarbamate group but differ in other structural aspects.
Uniqueness
1,1-Dimethyl-3-(p-hydroxyphenyl)urea benzylcarbamate is unique due to its combination of a urea derivative and a benzylcarbamate group. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
73953-81-8 |
|---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
[3-(dimethylcarbamoylamino)phenyl] N-benzylcarbamate |
InChI |
InChI=1S/C17H19N3O3/c1-20(2)16(21)19-14-9-6-10-15(11-14)23-17(22)18-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,18,22)(H,19,21) |
InChI Key |
QCIAAZVLAHKARA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


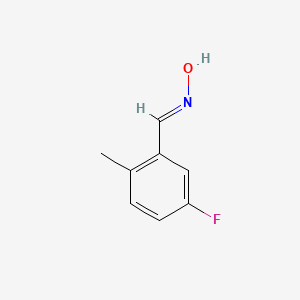



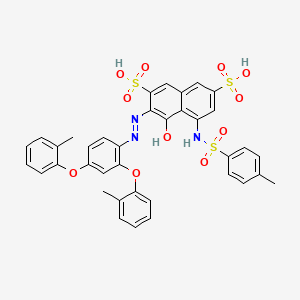

![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
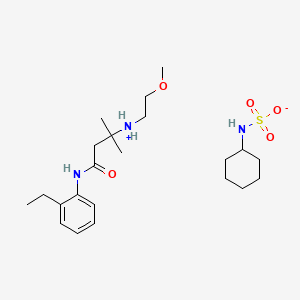

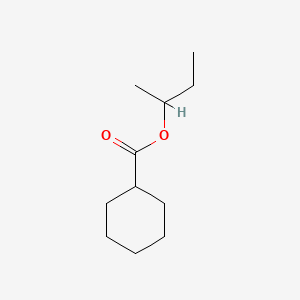
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
